1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride
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Overview
Description
1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride is a complex organic compound with a unique structure that includes a naphthylamine core, an allyloxy group, a chlorine atom, and a dimethylated tetrahydro ring
Preparation Methods
The synthesis of 1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride involves several steps:
Reduction of 1-nitronaphthalene: The initial step involves the reduction of 1-nitronaphthalene using iron and hydrochloric acid, followed by steam distillation to obtain 1-naphthylamine.
Allylation: The 1-naphthylamine is then allylated using allyl bromide in the presence of a base to introduce the allyloxy group.
Chlorination: The allylated product is chlorinated using thionyl chloride or another chlorinating agent to introduce the chlorine atom.
Dimethylation: The final step involves the dimethylation of the amine group using dimethyl sulfate or a similar reagent to obtain the desired compound.
Chemical Reactions Analysis
1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like chromic acid to form naphthoquinone derivatives.
Reduction: Sodium in boiling amyl alcohol can reduce the compound to yield tetrahydro derivatives.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Hydrolysis: The allyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Scientific Research Applications
1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride can be compared with other similar compounds:
1-Naphthylamine: A simpler compound without the allyloxy, chloro, and dimethyl groups.
2-Naphthylamine: Another naphthylamine derivative with different substitution patterns.
1,8-Bis(dimethylamino)naphthalene: A compound with two dimethylamino groups on the naphthalene ring.
Properties
CAS No. |
63978-97-2 |
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Molecular Formula |
C15H21Cl2NO |
Molecular Weight |
302.2 g/mol |
IUPAC Name |
(8-chloro-5-prop-2-enoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C15H20ClNO.ClH/c1-4-10-18-14-9-8-12(16)15-11(14)6-5-7-13(15)17(2)3;/h4,8-9,13H,1,5-7,10H2,2-3H3;1H |
InChI Key |
MHBBJQAKOJKYKI-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C1CCCC2=C(C=CC(=C12)Cl)OCC=C.[Cl-] |
Origin of Product |
United States |
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